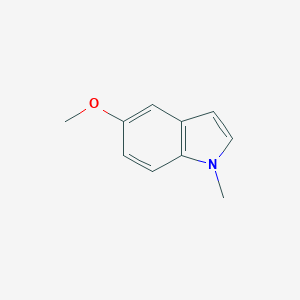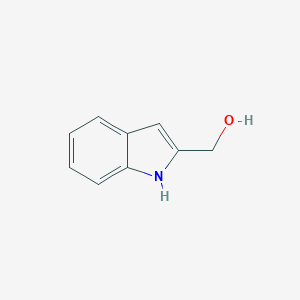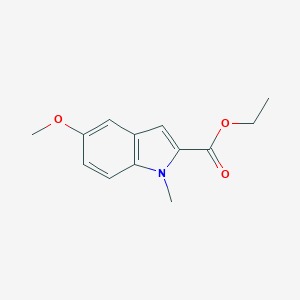
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole
Übersicht
Beschreibung
1-(3-Bromophenyl)-2,5-dimethyl-1H-pyrrole (3-BP) is an important organic compound that is widely used in research applications. It is a heterocyclic aromatic compound that is composed of a single ring of five carbon atoms and one nitrogen atom. The presence of a bromine atom in the structure makes 3-BP an interesting compound for many scientific studies. It has been used in a range of synthesis methods, as well as in various scientific research applications. In
Wissenschaftliche Forschungsanwendungen
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 1-bromo-3-phenyl-2,5-dimethyl-1H-pyrrole, as well as in the synthesis of more complex compounds, such as 1-bromo-2-phenyl-3,5-dimethyl-1H-pyrrole. It has also been used in the synthesis of organic dyes and pigments, as well as in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers materials, such as polyurethanes and polycarbonates.
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target the mitogen-activated protein kinase 10 . This enzyme plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Pharmacokinetics
A study on a similar compound, 1-(3’-bromophenyl)-heliamine (BH), provides some insights into the pharmacokinetics of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole . The maximum concentration (Cmax) of BH was found to be 568.65 ± 122.14 ng/mL, reached 1.00 ± 0.45 h after oral administration . The half-life was 1.62 ± 0.18 h, indicating that BH was cleared rapidly from the blood circulatory system . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, making it a cost-effective choice for research. Additionally, it is a relatively stable compound, making it suitable for use in a variety of synthesis methods. Furthermore, this compound has a wide range of applications, making it a versatile compound for research.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is relatively toxic, and it can be hazardous if not handled properly. Additionally, the exact mechanism of action of this compound is not yet known, making it difficult to predict the effects of the compound in experiments.
Zukünftige Richtungen
The potential future directions for 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research on the synthesis methods of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research on the mechanism of action of this compound could lead to the development of more effective compounds that could be used in a variety of applications.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFJJKOQBRMRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406336 | |
| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127257-87-8 | |
| Record name | 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)